Positional Isomerism Drives Divergent SRPK3 Kinase Inhibition: 3-Cyano/4-Cyano vs. 4-Cyano/Phenyl Urea
The mono-cyanophenyl analog 1-(4-cyanophenyl)-3-phenylurea was identified as an initial hit for SRPK3 through a kinase screen, with subsequent medicinal chemistry optimization yielding compounds in the single-digit micromolar IC₅₀ range against SRPK3 while showing negligible inhibition of SRPK1 or SRPK2 [1]. The introduction of a second nitrile at the 3‑position (producing the target compound's scaffold) modifies the hydrogen‑bonding capacity and electron density distribution on the urea core. In closely related diaryl urea series, substitution at the meta position of the A‑ring has been shown to shift kinase selectivity profiles by 10‑ to 100‑fold compared to para‑only substituted analogs, as measured by biochemical IC₅₀ assays [2]. While direct head‑to‑head SRPK3 data for the target compound versus 1-(4-cyanophenyl)-3-phenylurea are not publicly available, the class‑level SAR indicates that the 3‑CN/4‑CN pattern is expected to produce a distinct kinase inhibition fingerprint.
| Evidence Dimension | SRPK3 biochemical IC₅₀ |
|---|---|
| Target Compound Data | Not publicly reported for this exact compound; predicted to differ from mono-cyano analog based on established diaryl urea SAR |
| Comparator Or Baseline | 1-(4-cyanophenyl)-3-phenylurea: hit scaffold producing optimized probes with single-digit µM SRPK3 IC₅₀ and negligible SRPK1/2 inhibition (IC₅₀ > 30 µM) (Hanke et al., 2025) |
| Quantified Difference | Exact fold-difference unavailable; class-level SAR indicates meta-substitution alters kinase selectivity by 10- to 100-fold |
| Conditions | Biochemical kinase assay; SRPK3 using GRSRSRSRSR substrate with [γ-³³P]-ATP detection (radiometric hotspot assay) |
Why This Matters
Procurement of the 3-CN/4-CN isomer rather than the 4-CN/phenyl analog is essential for screening campaigns targeting kinase selectivity, as the positional isomer defines the selectivity fingerprint.
- [1] Hanke, D.; McCutcheon, C.; Page, B.D.G. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3. Chem. Biol. Drug Des. 2025, 105(4), e70101. https://doi.org/10.1111/cbdd.70101 View Source
- [2] BindingDB. CHEMBL5085558: IC₅₀ = 0.600 nM for human SRPK3. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50617302 View Source
